molecular formula C12H18N2 B13563764 N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine

N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine

Cat. No.: B13563764
M. Wt: 190.28 g/mol
InChI Key: OUWVJPHPMRWAIT-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tetrahydroisoquinoline core, which is a common structural motif in many natural products and synthetic compounds with significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine typically involves the functionalization of the tetrahydroisoquinoline core. One common method is the transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategy, which involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) . This method is favored for its efficiency and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound may involve multicomponent reactions (MCRs), which are powerful strategies in organic synthesis for generating molecular diversity and complexity. MCRs improve atom economy, selectivity, and yield, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the tetrahydroisoquinoline core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including neuroprotective effects.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders.

    Industry: Utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems in the brain, potentially modulating the activity of receptors and enzymes involved in neuroprotection and neurodegeneration .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure.

    N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: An alkaloid with neuroprotective activity

Uniqueness

N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine is unique due to its specific functionalization at the nitrogen atom, which imparts distinct chemical and biological properties. This functionalization allows for diverse chemical reactions and potential therapeutic applications that are not observed in its parent compound or other similar derivatives .

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine

InChI

InChI=1S/C12H18N2/c1-14(2)9-10-3-4-12-8-13-6-5-11(12)7-10/h3-4,7,13H,5-6,8-9H2,1-2H3

InChI Key

OUWVJPHPMRWAIT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC2=C(CNCC2)C=C1

Origin of Product

United States

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